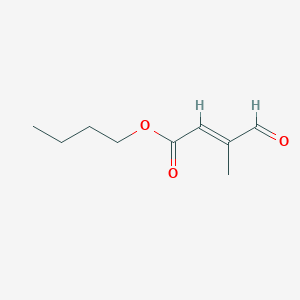

butyl (E)-3-methyl-4-oxobut-2-enoate

Description

Butyl (E)-3-methyl-4-oxobut-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its butyl group attached to a 3-methyl-4-oxobut-2-enoate moiety, which gives it unique chemical properties.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

butyl (E)-3-methyl-4-oxobut-2-enoate |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6+ |

InChI Key |

ZIJOSLUFMCXNHW-SOFGYWHQSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C(\C)/C=O |

Canonical SMILES |

CCCCOC(=O)C=C(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (E)-3-methyl-4-oxobut-2-enoate typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of butyl (E)-3-methyl-4-oxobut-2-enoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl (E)-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.

Major Products Formed

Hydrolysis: 3-methyl-4-oxobut-2-enoic acid and butanol.

Reduction: 3-methyl-4-hydroxybut-2-enoate.

Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Butyl (E)-3-methyl-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of butyl (E)-3-methyl-4-oxobut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Butyl acetate: Another ester with similar applications in the fragrance and flavor industries.

Ethyl (E)-3-methyl-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a butyl group.

Methyl (E)-3-methyl-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

Butyl (E)-3-methyl-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its butyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Biological Activity

Chemical Structure

The molecular formula of butyl (E)-3-methyl-4-oxobut-2-enoate is . Its structure can be represented as follows:

Biological Activity Overview

While direct studies on butyl (E)-3-methyl-4-oxobut-2-enoate are scarce, compounds with similar structures often exhibit significant biological activities. The presence of a keto group in these esters allows for potential interactions with biological enzymes, influencing metabolic pathways. Here are some observed activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for butyl (E)-3-methyl-4-oxobut-2-enoate in combating infections.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses, which is crucial for therapeutic applications in chronic inflammatory diseases.

Comparative Biological Activities

A comparative analysis of related compounds provides insights into the potential biological activities of butyl (E)-3-methyl-4-oxobut-2-enoate. The following table summarizes findings from various studies:

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial properties of various esters, derivatives similar to butyl (E)-3-methyl-4-oxobut-2-enoate were screened against common pathogens. Results indicated that compounds with similar functional groups exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of related esters revealed that these compounds could inhibit pro-inflammatory cytokines. The keto group present in these structures was hypothesized to play a critical role in modulating enzyme activity linked to inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.